(2R)-2-amino-2-phenylpropanoic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 0.29 m. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2R)-2-amino-2-phenylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2/c1-9(10,8(11)12)7-5-3-2-4-6-7/h2-6H,10H2,1H3,(H,11,12)/t9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTCSFFGLRQDZDE-SECBINFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@](C1=CC=CC=C1)(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70357432 | |

| Record name | (R)-2-phenyl-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70357432 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29738-09-8 | |

| Record name | (R)-2-phenyl-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70357432 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to (2R)-2-amino-2-phenylpropanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Foreword

(2R)-2-amino-2-phenylpropanoic acid, also known as D-α-methylphenylglycine, is a non-proteinogenic α-amino acid. Its structure, featuring a chiral quaternary α-carbon, imparts unique conformational constraints and metabolic stability, making it a valuable building block in medicinal chemistry and peptidomimetics. This guide provides a comprehensive overview of its chemical properties, synthesis, and analysis, offering insights for its application in research and drug development.

Physicochemical Properties

This compound is a white solid.[1] Its fundamental properties are summarized below.

| Property | Value | Source |

| Molecular Formula | C₉H₁₁NO₂ | [2][3] |

| Molecular Weight | 165.19 g/mol | [2][3] |

| IUPAC Name | This compound | |

| CAS Number | 29738-09-8 | [1] |

Stereochemistry and Optical Activity

Synthesis and Chiral Resolution

The synthesis of enantiomerically pure this compound can be approached through two primary strategies: asymmetric synthesis or the resolution of a racemic mixture.

Asymmetric Synthesis

Asymmetric synthesis aims to create the desired enantiomer directly. One notable method involves the enantioselective synthesis of α-amino acid esters through organocatalysis.[5] This can be achieved via a one-pot Knoevenagel condensation, asymmetric epoxidation, and domino ring-opening esterification sequence using Cinchona alkaloid-based catalysts.[5] While this provides a general strategy for α-arylglycine esters, specific application to this compound would require optimization of reaction conditions.

Another approach is the enantioselective C–H arylation of N-aryl glycine esters using a chiral Palladium(II)-catalyst, which has shown excellent enantioselectivity in the synthesis of arylglycine derivatives.[6]

Chiral Resolution of Racemic 2-amino-2-phenylpropanoic acid

A common and practical method for obtaining enantiomerically pure compounds is through the resolution of a racemic mixture.[7] This is typically achieved by reacting the racemate with a chiral resolving agent to form a pair of diastereomeric salts, which can then be separated by fractional crystallization due to their different solubilities.[7][8][9]

Experimental Protocol: Chiral Resolution using (+)-Tartaric Acid

This protocol describes a general and widely applicable method for the resolution of racemic amines, adapted for 2-amino-2-phenylpropanoic acid.[7][8][9]

Principle: The racemic (±)-2-amino-2-phenylpropanoic acid is reacted with an enantiomerically pure chiral acid, such as L-(+)-tartaric acid. This forms a pair of diastereomeric salts: [(+)-amine}{(+)-tartrate] and [(-)-amine}{(+)-tartrate]. Due to their different physical properties, these salts can be separated by fractional crystallization. The desired enantiomer is then liberated from the separated salt.

Step-by-Step Methodology:

-

Diastereomeric Salt Formation:

-

Dissolve one equivalent of racemic 2-amino-2-phenylpropanoic acid in a suitable solvent (e.g., methanol or ethanol).

-

Add one equivalent of L-(+)-tartaric acid to the solution.

-

Heat the mixture to ensure complete dissolution.

-

Allow the solution to cool slowly to room temperature to induce crystallization of the less soluble diastereomeric salt. Further cooling in an ice bath may be necessary.

-

-

Separation of Diastereomers:

-

Collect the precipitated crystals by vacuum filtration.

-

Wash the crystals with a small amount of the cold solvent to remove any adhering mother liquor containing the more soluble diastereomer.

-

The mother liquor can be concentrated and the more soluble diastereomer recovered if desired.

-

-

Liberation of the Free Amino Acid:

-

Dissolve the separated diastereomeric salt in water.

-

Add a base (e.g., ammonium hydroxide or sodium hydroxide) to neutralize the tartaric acid and precipitate the free this compound.

-

Collect the purified amino acid by filtration, wash with cold water, and dry.

-

-

Analysis of Enantiomeric Purity:

-

The enantiomeric purity of the final product should be determined by measuring its specific rotation or by chiral High-Performance Liquid Chromatography (HPLC).

-

Logical Workflow for Chiral Resolution:

Sources

- 1. researchgate.net [researchgate.net]

- 2. 2-Amino-2-phenylpropanoic acid | C9H11NO2 | CID 31722 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. (2S)-2-amino-2-phenylpropanoic acid | C9H11NO2 | CID 853461 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. (R)-(-)-2-苯甘氨酸甲酯 盐酸盐 ≥95% | Sigma-Aldrich [sigmaaldrich.com]

- 5. iris.unisa.it [iris.unisa.it]

- 6. Enantioselective synthesis of arylglycine derivatives by direct C–H oxidative cross-coupling - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]

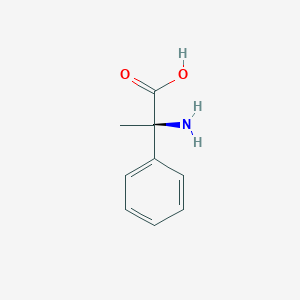

(2R)-2-amino-2-phenylpropanoic acid molecular structure

An In-depth Technical Guide to the Molecular Structure of (2R)-2-amino-2-phenylpropanoic Acid

Introduction: Defining a Key Chiral Building Block

This compound, also known by synonyms such as (R)-α-methylphenylglycine, is a non-proteinogenic α-amino acid. Its structure is characterized by a chiral quaternary carbon center bonded to an amino group, a carboxyl group, a phenyl ring, and a methyl group. Unlike its proteinogenic analogue, phenylalanine, the presence of the additional methyl group on the α-carbon imparts unique conformational constraints and metabolic stability. This structural feature makes it a valuable and sought-after chiral building block in medicinal chemistry and drug development. Understanding its precise molecular architecture is not merely an academic exercise; it is fundamental to designing molecules with specific stereochemical properties for targeted biological activity. This guide provides a detailed examination of its molecular structure, the analytical methodologies required for its characterization, and the synthetic considerations crucial for its application.

Section 1: Core Molecular Structure and Physicochemical Properties

The foundational identity of any chemical entity begins with its fundamental properties. This compound is an organic compound whose structure dictates its physical and chemical behavior.

Systematic Nomenclature and Identifiers:

-

IUPAC Name: this compound

-

CAS Number: 565-07-1 (for the racemic mixture); the specific (R) enantiomer may have a distinct CAS number in different databases.[]

-

Molecular Formula: C₉H₁₁NO₂[2]

-

Synonyms: (R)-α-Methylphenylglycine, (R)-2-Phenylalanine

The molecular structure consists of a central propanoic acid backbone. The C2 carbon is the stereocenter, directly attached to a phenyl group (C₆H₅), an amino group (-NH₂), a carboxylic acid group (-COOH), and a methyl group (-CH₃).

Caption: 2D representation of this compound.

Physicochemical Data Summary

The predicted physicochemical properties are essential for anticipating its behavior in various experimental conditions, from reaction solvents to physiological environments.

| Property | Value | Source |

| Molecular Weight | 165.19 g/mol | [2] |

| InChI Key | HTCSFFGLRQDZDE-VIFPVBQESA-N | [3] |

| Canonical SMILES | C(C(=O)O)N | [3] |

| Hydrogen Bond Donors | 2 | [2] |

| Hydrogen Bond Acceptors | 3 | [2] |

| Rotatable Bonds | 2 | [2] |

| Topological Polar Surface Area | 63.3 Ų | [2] |

| LogP (Predicted) | -1.5 | [2] |

Section 2: The Criticality of Stereochemistry

The defining structural feature of this molecule is the chiral center at the α-carbon (C2). The "(2R)" designation specifies the absolute configuration of this center, which is determined using the Cahn-Ingold-Prelog (CIP) priority rules.

Determining (R) Configuration:

-

Assign Priorities: The four groups attached to the chiral center are prioritized based on atomic number.

-

Priority 1: -NH₂ (Nitrogen, Z=7)

-

Priority 2: -COOH (The carbon is bonded to two oxygens)

-

Priority 3: -C₆H₅ (The carbon is bonded to other carbons)

-

Priority 4: -CH₃ (Carbon bonded to hydrogens)

-

-

Orient the Molecule: The molecule is oriented in 3D space so that the lowest priority group (-CH₃) points away from the observer.

-

Trace the Path: A path is traced from priority 1 to 2 to 3. For the (2R) enantiomer, this path proceeds in a clockwise direction.

The distinction between the (R) and (S) enantiomers is paramount in drug development, as different enantiomers can have vastly different pharmacological and toxicological profiles.

Caption: CIP priority assignment for this compound.

Section 3: Analytical and Spectroscopic Structural Elucidation

Confirming the identity and, crucially, the enantiomeric purity of this compound requires a suite of analytical techniques. Each method provides a unique piece of the structural puzzle.

Expected Spectroscopic Data:

| Technique | Feature | Expected Observation |

| ¹H NMR | Aromatic Protons | Multiplet around 7.2-7.5 ppm (from C₆H₅) |

| Methyl Protons | Singlet around 1.5-1.8 ppm (from -CH₃) | |

| Amine/Acid Protons | Broad singlets, chemical shift is concentration and solvent dependent | |

| ¹³C NMR | Carbonyl Carbon | ~175-180 ppm (from -COOH) |

| Aromatic Carbons | ~125-140 ppm (from C₆H₅) | |

| Quaternary α-Carbon | ~60-70 ppm | |

| Methyl Carbon | ~20-25 ppm (from -CH₃) | |

| IR Spectroscopy | O-H stretch (acid) | Very broad band from 2500-3300 cm⁻¹ |

| N-H stretch (amine) | Medium band around 3000-3300 cm⁻¹ | |

| C=O stretch (acid) | Strong, sharp band around 1700-1725 cm⁻¹ | |

| C=C stretch (aromatic) | Bands around 1600 and 1450 cm⁻¹ | |

| Mass Spec. | Molecular Ion [M]⁺ | Expected at m/z = 165 |

| Major Fragment | Loss of COOH (m/z = 120) is a characteristic fragmentation pathway[2] |

Protocol: Chiral HPLC for Enantiomeric Purity Assessment

Rationale: While NMR, IR, and MS confirm the molecular connectivity, they cannot distinguish between enantiomers. Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for separating and quantifying enantiomers, thereby determining enantiomeric purity or excess (e.e.). The separation is achieved by exploiting differential diastereomeric interactions between the enantiomers and a chiral stationary phase (CSP). Glycopeptide-based CSPs are often effective for this class of compounds.[4]

Step-by-Step Methodology:

-

System Preparation:

-

HPLC System: A standard HPLC system with a UV detector.

-

Chiral Column: A macrocyclic glycopeptide-based column (e.g., Chirobiotic V or T).

-

Mobile Phase: A typical mobile phase could be a mixture of an organic modifier (e.g., methanol or ethanol) and an aqueous buffer with a pH modifier (e.g., 0.1% triethylammonium acetate, pH 4.1).[4] Prepare and degas the mobile phase before use.

-

-

Sample Preparation:

-

Accurately weigh ~1 mg of the this compound sample.

-

Dissolve in the mobile phase to a final concentration of 0.1 mg/mL. Filter the sample through a 0.22 µm syringe filter.

-

-

Chromatographic Conditions:

-

Flow Rate: 0.5 - 1.0 mL/min.

-

Column Temperature: 25 °C (isothermal).

-

Injection Volume: 10 µL.

-

Detection: UV at 215 nm or 254 nm.

-

-

Analysis and Validation:

-

Reference Standard: Inject a certified standard of the racemic mixture (containing both R and S enantiomers) to determine the retention times (t_R) for each enantiomer and calculate the resolution factor (Rs).

-

System Suitability: A resolution (Rs) of >1.5 between the two enantiomeric peaks is required for baseline separation.

-

Sample Analysis: Inject the sample of this compound.

-

Quantification: The enantiomeric excess (% e.e.) is calculated from the peak areas of the R and S enantiomers using the formula: % e.e. = [(Area_R - Area_S) / (Area_R + Area_S)] * 100.

-

Section 4: Synthesis and Resolution Strategies

The practical use of this compound is contingent on its availability in high enantiomeric purity. This is achieved through two primary strategies: direct asymmetric synthesis or resolution of a racemic mixture.

Asymmetric Synthesis: This "chiral pool" approach aims to create only the desired (R)-enantiomer from the start. Modern methods often involve the use of chiral catalysts or auxiliaries to direct the stereochemical outcome of a reaction. For α-amino acids, enantioselective methods like catalytic hydrogenation of α-iminoesters or direct C-H arylation using chiral palladium catalysts have been developed.[5][6]

Chiral Resolution: This classical and industrially robust method involves synthesizing the racemic mixture and then separating the two enantiomers. A common technique is diastereomeric salt formation.

Caption: Generalized workflow for chiral resolution via diastereomeric salt formation.

Protocol: Generalized Chiral Resolution

Rationale: This protocol leverages the principle that diastereomers (unlike enantiomers) have different physical properties, such as solubility. By reacting the racemic amino acid with a single enantiomer of a chiral base (the resolving agent), two diastereomeric salts are formed, which can then be separated.

Step-by-Step Methodology:

-

Salt Formation:

-

Dissolve the racemic 2-amino-2-phenylpropanoic acid in a suitable solvent (e.g., methanol or ethanol).

-

Add one equivalent of a chiral resolving agent (e.g., a commercially available chiral amine like (S)-(-)-α-phenylethylamine) to the solution.

-

Heat the mixture gently to ensure complete dissolution and reaction, then allow it to cool slowly to room temperature or below.

-

-

Fractional Crystallization:

-

One of the diastereomeric salts will be less soluble in the chosen solvent and will preferentially crystallize out of the solution. The rate of cooling is a critical parameter that must be optimized to achieve high diastereomeric purity in the crystals.

-

-

Isolation:

-

Collect the precipitated crystals by vacuum filtration. Wash the crystals with a small amount of cold solvent to remove any adhering mother liquor containing the more soluble diastereomer.

-

-

Liberation of the Free Amino Acid:

-

Dissolve the isolated diastereomeric salt in water.

-

Acidify the solution with a strong acid (e.g., HCl) to a pH of ~2. This protonates the chiral amine, making it water-soluble, and protonates the carboxylate of the amino acid, causing the pure enantiomer of the amino acid to precipitate.

-

-

Final Purification:

-

Collect the precipitated pure this compound by filtration, wash with cold water, and dry under vacuum.

-

Confirm the enantiomeric purity using the Chiral HPLC method described previously.

-

Conclusion

The molecular structure of this compound is defined by its constituent functional groups and, most importantly, by the specific three-dimensional arrangement at its C2 stereocenter. A comprehensive understanding and confirmation of this structure requires a multi-technique analytical approach. While spectroscopic methods like NMR and MS are essential for confirming the molecular formula and connectivity, chiral chromatography is indispensable for verifying the absolute stereochemical identity and enantiomeric purity. The ability to produce this molecule in an enantiomerically pure form, either through asymmetric synthesis or chiral resolution, is fundamental to its application as a high-value intermediate in the pharmaceutical industry.

References

-

PubChem. (n.d.). 2-Amino-2-phenylpropanoic acid. National Center for Biotechnology Information. Retrieved January 23, 2026, from [Link]

-

Zhamharyan, A. G., Balasanyan, M. G., Zhamharyan, L. G., et al. (2019). Synthesis and Pharmacological Activity of S(-)-2-Amino-2-Methyl-3-Phenylpropanoic Acid. Pharmaceutical Chemistry Journal, 53, 620–623. Retrieved from [Link]

-

PubChem. (n.d.). (2S)-2-amino-2-phenylpropanoic acid. National Center for Biotechnology Information. Retrieved January 23, 2026, from [Link]

-

Wikipedia. (n.d.). Scopolamine. Retrieved January 23, 2026, from [Link]

-

Exposome-Explorer. (n.d.). 2-Phenylpropanoic acid (Compound). International Agency for Research on Cancer. Retrieved January 23, 2026, from [Link]

-

Zhang, X., et al. (2020). Improved l-phenylglycine synthesis by introducing an engineered cofactor self-sufficient system. Biotechnology for Biofuels. Retrieved from [Link]

- Google Patents. (n.d.). CN105037139A - Preparation method for 2-phenylpropionic acid.

-

Wang, Z., et al. (2013). Enantioselective synthesis of α-alkenyl α-amino acids via N–H insertion reactions. Chemical Science. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 2-phenylpropionic acid. Retrieved January 23, 2026, from [Link]

-

Al-Saeed, F. A., et al. (2024). Elucidating Chiral Resolution of Aromatic Amino Acids Using Glycopeptide Selectors: A Combined Molecular Docking and Chromatographic Study. Molecules. Retrieved from [Link]

-

Mezzetti, A., et al. (2013). Single-Flask Enantioselective Synthesis of α-Amino Acid Esters by Organocatalysis. Organic Letters. Retrieved from [Link]

-

Seebach, D., et al. (2011). (R)-2-(BENZYLOXYCARBONYLAMINO-METHYL)-3-PHENYLPROPANOIC ACID (Z-β 2 hPHE-OH). Organic Syntheses. Retrieved from [Link]

-

Zhang, S., et al. (2012). Enantioselective synthesis of arylglycine derivatives by direct C–H oxidative cross-coupling. Chemical Communications. Retrieved from [Link]

-

Nishijo, J., et al. (2014). Chiral resolution with frozen aqueous amino acids. Analytical Methods. Retrieved from [Link]

-

Barker, D., et al. (2013). Enantioselective synthesis of (R)-2-cubylglycine including unprecedented rhodium mediated C–H insertion of cubane. Organic & Biomolecular Chemistry. Retrieved from [Link]

-

Ilisz, I., et al. (2012). Enantioseparations of phenylalanine and 3-amino-2-benzylpropanoic acid on macrocyclic glycopeptide-based CSPs. ResearchGate. Retrieved from [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: 2-Amino-3-phenylpropanoic acid. Retrieved January 23, 2026, from [Link]

-

Aydoğan, C., et al. (2022). Separation of the enantiomers of underivatized amino acids by using serially connected dual column high-performance liquid chromatography. AVESİS. Retrieved from [Link]

Sources

- 2. 2-Amino-2-phenylpropanoic acid | C9H11NO2 | CID 31722 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. (2S)-2-amino-2-phenylpropanoic acid | C9H11NO2 | CID 853461 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Single-Flask Enantioselective Synthesis of α-Amino Acid Esters by Organocatalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Enantioselective synthesis of arylglycine derivatives by direct C–H oxidative cross-coupling - Chemical Communications (RSC Publishing) [pubs.rsc.org]

An In-Depth Technical Guide to the Synthesis of (2R)-2-amino-2-phenylpropanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

(2R)-2-amino-2-phenylpropanoic acid, a non-proteinogenic α-amino acid, is a chiral building block of significant interest in medicinal chemistry and pharmaceutical development. Its unique structural features, including a chiral quaternary α-carbon, present both challenges and opportunities in asymmetric synthesis. This technical guide provides a comprehensive overview of the primary synthetic pathways to obtain the (2R)-enantiomer with high optical purity. We will delve into the mechanistic underpinnings and practical considerations of key methodologies, including chiral auxiliary-mediated synthesis, enzymatic kinetic resolution, and asymmetric Strecker synthesis. This document is intended to serve as a valuable resource for researchers and professionals engaged in the design and execution of synthetic routes to this and related chiral molecules.

Introduction: The Significance of this compound

Chirality is a fundamental aspect of molecular recognition in biological systems. The specific three-dimensional arrangement of atoms in a molecule can dictate its pharmacological activity, with one enantiomer often exhibiting the desired therapeutic effect while the other may be inactive or even detrimental. This compound, also known as (R)-α-methylphenylalanine, is a valuable chiral synthon. Its incorporation into peptide structures can impart conformational rigidity and enhanced resistance to enzymatic degradation, properties that are highly sought after in drug design.

The synthesis of enantiomerically pure α-methylated α-amino acids is a non-trivial endeavor. The absence of a proton at the α-carbon precludes racemization, making the stereoselective construction of this quaternary center a critical and often challenging step. This guide will explore robust and field-proven methodologies to achieve this synthetic goal.

Chiral Auxiliary-Mediated Asymmetric Synthesis

The use of chiral auxiliaries is a powerful and reliable strategy for inducing stereoselectivity in a reaction. A chiral auxiliary is a molecule that is temporarily incorporated into the substrate, directs the stereochemical outcome of a subsequent reaction, and is then removed to yield the desired enantiomerically enriched product. Evans oxazolidinones are a class of highly effective and widely used chiral auxiliaries for the synthesis of chiral carboxylic acids and their derivatives.[1]

The Evans Oxazolidinone Approach

Conceptual Workflow:

Figure 1: Conceptual workflow for the synthesis of this compound using an Evans oxazolidinone auxiliary.

Experimental Protocol (General Procedure):

A detailed, step-by-step protocol for the synthesis of Evans' chiral auxiliaries themselves is available.[1] The general procedure for their application in amino acid synthesis involves the following key transformations:

-

Acylation of the Chiral Auxiliary: The chiral oxazolidinone is deprotonated with a strong base, such as n-butyllithium, at low temperature and then reacted with an appropriate acylating agent (e.g., phenylacetyl chloride) to form the N-acyloxazolidinone.

-

Diastereoselective Alkylation: The N-acyloxazolidinone is then treated with a strong, non-nucleophilic base like lithium diisopropylamide (LDA) to form a chiral enolate. This enolate is subsequently reacted with a methylating agent (e.g., methyl iodide). The steric hindrance provided by the auxiliary directs the methylation to occur from the less hindered face, leading to a high diastereomeric excess of the desired product.

-

Hydrolysis and Auxiliary Removal: The chiral auxiliary is cleaved from the alkylated product, typically under mild hydrolytic conditions (e.g., lithium hydroxide and hydrogen peroxide), to yield the target this compound. The valuable chiral auxiliary can then be recovered and reused.

Data Summary (Illustrative):

| Step | Reagents & Conditions | Expected Diastereomeric Excess (d.e.) | Expected Yield |

| Alkylation | LDA, Methyl Iodide, THF, -78 °C | >95% | High |

| Hydrolysis | LiOH, H₂O₂, THF/H₂O | N/A | High |

Enzymatic Kinetic Resolution

Enzymatic kinetic resolution is a powerful technique for the separation of enantiomers from a racemic mixture. This method leverages the high stereoselectivity of enzymes, which preferentially catalyze a reaction on one enantiomer, leaving the other enantiomer unreacted and thus enriched. Lipases are a class of enzymes commonly employed for the kinetic resolution of racemic esters and alcohols.[2][3][4]

Lipase-Catalyzed Resolution of Racemic 2-amino-2-phenylpropanoic Acid Derivatives

In this approach, a racemic mixture of a suitable derivative of 2-amino-2-phenylpropanoic acid, such as its ester, is subjected to enzymatic hydrolysis. The lipase will selectively hydrolyze one enantiomer of the ester to the corresponding carboxylic acid, while the other enantiomeric ester remains largely unreacted. Subsequent separation of the unreacted ester from the carboxylic acid product allows for the isolation of the desired enantiomer.

Conceptual Workflow:

Figure 2: Conceptual workflow for the enzymatic kinetic resolution of racemic 2-amino-2-phenylpropanoic acid methyl ester.

Experimental Protocol (General Procedure):

-

Preparation of the Racemic Ester: The racemic 2-amino-2-phenylpropanoic acid is first converted to its corresponding ester (e.g., methyl or ethyl ester) using standard esterification methods.

-

Enzymatic Hydrolysis: The racemic ester is dissolved in a suitable buffer system, and the lipase (e.g., immobilized Candida antarctica lipase B, Novozym 435) is added. The reaction is monitored until approximately 50% conversion is reached.

-

Separation: The reaction mixture, now containing the (2S)-acid and the unreacted (2R)-ester, is worked up. The acid and ester can be separated based on their different solubility properties (e.g., extraction with a basic aqueous solution to remove the acid).

-

Hydrolysis of the Enriched Ester: The isolated (2R)-ester is then hydrolyzed under acidic or basic conditions to afford the final this compound.

Data Summary (Illustrative):

| Enzyme | Substrate | Enantiomeric Excess (e.e.) of (2R)-ester | Conversion |

| Candida antarctica Lipase B | Racemic methyl 2-amino-2-phenylpropanoate | >99% | ~50% |

| Pseudomonas cepacia Lipase | Racemic ethyl 2-amino-2-phenylpropanoate | High | ~50% |

Asymmetric Strecker Synthesis

The Strecker synthesis is a classic and versatile method for the preparation of α-amino acids from aldehydes or ketones.[5] The asymmetric variant of this reaction allows for the direct formation of enantiomerically enriched α-amino nitriles, which can then be hydrolyzed to the corresponding α-amino acids. This is often achieved through the use of a chiral amine as a chiral auxiliary.

Chiral Amine-Mediated Asymmetric Strecker Synthesis

In this approach, a ketone (acetophenone in this case) is reacted with a chiral amine to form a chiral imine. The subsequent addition of a cyanide source (e.g., HCN or TMSCN) to this imine proceeds with facial selectivity, dictated by the stereochemistry of the chiral auxiliary. Hydrolysis of the resulting α-amino nitrile then yields the desired chiral α-amino acid.

Conceptual Workflow:

Figure 3: Conceptual workflow for the asymmetric Strecker synthesis of this compound.

Experimental Protocol (General Procedure):

-

Imine Formation: Acetophenone is condensed with a chiral amine, such as (R)-1-phenylethylamine, typically with azeotropic removal of water, to form the chiral imine.

-

Cyanide Addition: The chiral imine is then treated with a cyanide source. The use of trimethylsilyl cyanide (TMSCN) is often preferred for its safety and reactivity. The addition of the cyanide to the imine double bond occurs with diastereoselectivity.

-

Hydrolysis: The resulting α-amino nitrile is subjected to vigorous acid hydrolysis (e.g., concentrated HCl), which converts the nitrile group to a carboxylic acid and cleaves the chiral auxiliary, yielding the target this compound.

Data Summary (Illustrative):

| Chiral Auxiliary | Cyanide Source | Diastereomeric Ratio (d.r.) of α-Amino Nitrile |

| (R)-1-Phenylethylamine | TMSCN | High |

| (S)-Phenylglycinol | KCN/AcOH | Good to High |

Conclusion

The synthesis of enantiomerically pure this compound is a key objective for many applications in medicinal chemistry and drug development. This guide has detailed three robust and versatile strategies to achieve this goal: chiral auxiliary-mediated synthesis, enzymatic kinetic resolution, and asymmetric Strecker synthesis. The choice of a particular method will depend on factors such as the desired scale of the synthesis, the availability of starting materials and reagents, and the required level of enantiopurity. Each of these pathways offers a high degree of control over the stereochemical outcome, providing reliable access to this valuable chiral building block. Further optimization of reaction conditions and exploration of novel catalytic systems will undoubtedly continue to advance the efficient and scalable production of this compound and other important chiral molecules.

References

- Gage, J. R., & Evans, D. A. (1990). (S)-4-(phenylmethyl)-2-oxazolidinone. Organic Syntheses, 68, 83. [URL: http://www.orgsyn.org/demo.aspx?prep=cv8p0528]

- Anderson, E. M., & Larsson, K. M. (2009). Lipase-catalyzed kinetic resolution of 2-substituted cycloalkanols. PubMed, 15(19), 3543-3553. [URL: https://pubmed.ncbi.nlm.nih.gov/19730594/]

- Various Authors. (2024). Asymmetric Synthesis of 2-Arylethylamines: A Metal-Free Review of the New Millennium. Molecules, 29(12), 5729. [URL: https://www.mdpi.com/1420-3049/29/12/5729]

- Various Authors. (1996). Asymmetric synthesis of phenylisopropylamines. United States Patent US4000197A. [URL: https://patents.google.

- Various Authors. (2018). The Strecker Synthesis of Amino Acids. Master Organic Chemistry. [URL: https://www.masterorganicchemistry.com/2018/11/12/the-strecker-synthesis-of-amino-acids/]

- Various Authors. (2023). Evans' Chiral Auxiliary‐Based Asymmetric Synthetic Methodology and Its Modern Extensions. ResearchGate. [URL: https://www.researchgate.net/publication/376458140_Evans'_Chiral_Auxiliary-Based_Asymmetric_Synthetic_Methodology_and_Its_Modern_Extensions]

- Various Authors. (2022). Lipases in the Enantioselective Biocatalysis Process to Obtain Enantiomerically Pure Racemic Products. Pubtexto. [URL: https://www.pubtexto.com/pdf/2042.pdf]

- Various Authors. (2021). Easy Access to Evans' Oxazolidinones. Stereoselective Synthesis and Antibacterial Activity of a New 2-Oxazolidinone Derivative. Molecules, 26(21), 6695. [URL: https://www.mdpi.com/1420-3049/26/21/6695]

- Various Authors. (2020). Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates. International Journal of Molecular Sciences, 21(21), 8258. [URL: https://www.mdpi.com/1422-0067/21/21/8258]

- Various Authors. (2022). The Application of Two-Phase Catalytic System in Enantioselective Separation of Racemic (R,S)-1-Phenylethanol. Molecules, 27(19), 6609. [URL: https://www.mdpi.com/1420-3049/27/19/6609]

- Various Authors. (2020). New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary. Molecules, 25(21), 4983. [URL: https://www.mdpi.com/1420-3049/25/21/4983]

- Various Authors. (2018). Tandem Alkylation-Second-Order Asymmetric Transformation Protocol for the Preparation of Phenylalanine-Type Tailor-Made α-Amino Acids. ACS Omega, 3(8), 9729-9737. [URL: https://pubs.acs.org/doi/10.1021/acsomega.8b01424]

- Various Authors. (2024). Synthesis and interest in medicinal chemistry of β-phenylalanine derivatives (β-PAD): an update (2010–2022). Amino Acids, 56(1), 1. [URL: https://link.springer.com/article/10.1007/s00726-023-03358-w]

- Various Authors. (2000). a-Methyl- DL -phenylalanine 98 1132-26-9. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/286656]

- Various Authors. (2022). Lipase enzymes for sustainable synthesis of chiral active pharmaceutical ingredients (API) and key starting materials. ChemRxiv. [URL: https://chemrxiv.org/engage/chemrxiv/article-details/62a9b2b5b0ca5c706915e7e0]

- Various Authors. (2021). Synthesis of Enantiomerically Enriched Protected 2-Amino-, 2,3-Diamino- and 2-Amino-3-Hydroxypropylphosphonates. Molecules, 26(16), 4967. [URL: https://www.mdpi.com/1420-3049/26/16/4967]

- Various Authors. (2000). Process for making chiral, α-methylated, α-substituted amino acids. United States Patent US6043376A. [URL: https://patents.google.

- Various Authors. (1970). Preparation of optically active alpha-methyl-phenylalanine derivatives. United States Patent US3492347A. [URL: https://patents.google.

- Various Authors. (1994). Approaches to the Asymmetric Synthesis of Unusual Amino Acids. In: Peptide Synthesis Protocols. Methods in Molecular Biology, vol 35. Humana Press. [URL: https://link.springer.com/protocol/10.1385/0-89603-273-6:167]

- Various Authors. (2023). Diastereoselective Synthesis of Substituted Chromenopyrrolidinones from Amino Acid-Derived Nitriles. Aalto University's research portal. [URL: https://research.aalto.fi/en/publications/diastereoselective-synthesis-of-substituted-chromenopyrrolidinone]

- Various Authors. (2023). r,β-Diamino Acids: Biological Significance and Synthetic Approaches. Docta Complutense. [URL: https://docta.ucm.es/entities/publication/3a2e3b2e-7c3c-4e3e-8e3e-3e3e3e3e3e3e]

- Various Authors. (2018). asymmetric induction-chiral auxiliary (chemmasters.online). YouTube. [URL: https://www.youtube.

- Various Authors. (2023). ChemInform Abstract: Stereoselective Synthesis of 2,3‐Diamino Acids. 2,3‐Diamino‐4‐ phenylbutanoic Acid.. Sci-Hub. [URL: https://sci-hub.se/10.1002/chin.199108305]

- Various Authors. (2021). Microbiological Synthesis of 2H-Labeled Phenylalanine, Alanine, Valine, and Leucine/Isoleucine with Different. ResearchGate. [URL: https://www.researchgate.net/publication/354686561_Microbiological_Synthesis_of_2H-Labeled_Phenylalanine_Alanine_Valine_and_LeucineIsoleucine_with_Different_Levels_of_Deuterium_Enrichment]

- Various Authors. (2021). 2-Amino-2-phenylpropanoic acid. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/2-Amino-2-phenylpropanoic-acid]

Sources

- 1. Easy Access to Evans’ Oxazolidinones. Stereoselective Synthesis and Antibacterial Activity of a New 2-Oxazolidinone Derivative - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemrxiv.org [chemrxiv.org]

- 3. pubtexto.com [pubtexto.com]

- 4. mdpi.com [mdpi.com]

- 5. US3492347A - Preparation of optically active alpha-methyl-phenylalanine derivatives - Google Patents [patents.google.com]

α-Methyl-D-phenylalanine: A Journey from Synthesis to a Tool in Biochemical Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

α-Methyl-D-phenylalanine, a non-proteinogenic amino acid, stands as a significant molecule in the landscape of biochemical research and pharmaceutical development. Unlike its protein-building counterpart, L-phenylalanine, the introduction of a methyl group at the alpha-carbon and its D-configuration bestow unique stereochemical and physiological properties. These characteristics have rendered it an invaluable tool for probing enzymatic mechanisms, designing stable peptide therapeutics, and creating experimental models of metabolic disorders. This guide provides a comprehensive exploration of the discovery, historical development, and key applications of α-methyl-D-phenylalanine, offering insights into its synthesis, mechanism of action, and enduring relevance in the scientific community.

Physicochemical Properties and Identification

α-Methyl-D-phenylalanine is a chiral molecule with the D-enantiomer being the focus of this guide. Its fundamental properties are summarized in the table below.

| Property | Value | Source |

| Chemical Formula | C₁₀H₁₃NO₂ | |

| Molecular Weight | 179.22 g/mol | |

| CAS Number | 17350-84-4 | |

| Appearance | White to off-white solid | |

| Synonyms | (R)-(+)-2-Amino-2-methyl-3-phenylpropionic acid, α-Me-D-Phe-OH |

A Historical Perspective: From Benchtop Synthesis to a Biological Probe

The story of α-methyl-D-phenylalanine is intertwined with the broader history of amino acid chemistry and the burgeoning field of pharmacology in the mid-20th century. While the natural amino acid phenylalanine was first described in 1879 and synthesized in 1882[1], the journey of its α-methylated counterpart began later.

Early Synthesis and Characterization

The earliest documented synthesis of derivatives of racemic α-methylphenylalanine appeared in a 1955 publication in the Journal of the American Chemical Society by Gustav A. Stein, Hermann A. Bronner, and K. Pfister, 3rd. Their work focused on the synthesis of α-methyl α-amino acids, indicating a growing interest in modifying the fundamental building blocks of proteins.

The synthesis of α-methyl amino acids in this era often relied on methods like the Strecker synthesis or the amination of α-halo acids. A common approach for α-alkylation involved the use of a Schiff base of an amino acid ester, which could then be alkylated.

The Rise of Stereoselective Synthesis

A significant challenge in the synthesis of α-methyl-D-phenylalanine was the control of stereochemistry. Early methods often produced racemic mixtures (a mixture of D and L enantiomers). The development of methods for the stereospecific synthesis of α-methylated amino acids was a crucial advancement. One notable approach involved the use of chiral auxiliaries, such as imidazolidinones, to direct the methylation to a specific face of the molecule, yielding enantiomerically pure products[2][3].

More recently, enzymatic methods have emerged as powerful tools for the synthesis of D-amino acids. Enzymes such as D-amino acid dehydrogenases and D-amino acid transaminases have been engineered to produce D-phenylalanine and its derivatives with high enantiomeric excess[4].

Key Applications in Research and Development

The unique structural feature of α-methyl-D-phenylalanine, the α-methyl group, imparts resistance to enzymatic degradation, a property that has been extensively exploited in various research areas.

A Tool to Model Phenylketonuria

One of the most significant applications of α-methyl-D-phenylalanine has been in the study of phenylketonuria (PKU), an inherited metabolic disorder characterized by the inability to properly metabolize phenylalanine. α-Methylphenylalanine acts as an inhibitor of phenylalanine hydroxylase, the enzyme deficient in PKU.[5][6] By administering α-methylphenylalanine in combination with a high-phenylalanine diet to animal models, researchers can induce a state of chronic hyperphenylalaninemia that mimics the biochemical conditions of PKU.[1][5][7] This has been instrumental in studying the neuropathological effects of high phenylalanine levels on brain development and function.[1]

Enhancing Peptide Stability in Drug Discovery

In the realm of peptide-based drug development, a major hurdle is the rapid degradation of peptides by proteases in the body. The incorporation of non-proteinogenic amino acids like α-methyl-D-phenylalanine into peptide sequences can significantly enhance their stability. The α-methyl group sterically hinders the approach of proteases to the peptide backbone, thereby preventing cleavage. This strategy has been employed to prolong the half-life and improve the therapeutic efficacy of peptide drugs.[8]

Probing Neurotransmitter Pathways

α-Methylphenylalanine also serves as an inhibitor of tyrosine hydroxylase, a key enzyme in the biosynthesis of catecholamine neurotransmitters such as dopamine, norepinephrine, and epinephrine.[6] This inhibitory action allows researchers to manipulate catecholamine levels in the brain, providing a valuable tool for studying the roles of these neurotransmitters in various physiological and pathological processes.[6]

Experimental Protocols: A Glimpse into the Lab

While detailed, step-by-step protocols for the synthesis of α-methyl-D-phenylalanine have evolved significantly over time, the following provides a conceptual outline of a modern stereoselective synthesis based on the imidazolidinone approach.

Conceptual Protocol: Stereoselective Synthesis of α-Methyl-L-phenylalanine

-

Preparation of the Chiral Auxiliary: A chiral imidazolidin-4-one is prepared from an L-amino acid (e.g., L-phenylalanine) N-methyl amide and pivalaldehyde.[2]

-

Enolate Formation: The imidazolidin-4-one is treated with a strong base, such as lithium diisopropylamide (LDA), at low temperature to generate a chiral enolate.[2][3]

-

α-Methylation: The enolate is then reacted with a methylating agent, such as methyl iodide. The bulky chiral auxiliary directs the approach of the methyl group to the opposite face, resulting in a stereoselective methylation.[2][3]

-

Hydrolysis and Deprotection: The methylated imidazolidinone is then hydrolyzed under acidic conditions to cleave the chiral auxiliary and yield the enantiomerically pure α-methyl-L-phenylalanine.[2]

Conclusion

From its initial synthesis in the mid-20th century to its current role as a sophisticated tool in biochemical and pharmaceutical research, α-methyl-D-phenylalanine has proven to be a molecule of significant utility. Its ability to modulate enzyme activity and enhance the stability of peptides has provided researchers with invaluable insights into metabolic diseases and a powerful strategy for drug design. As our understanding of biological systems continues to deepen, it is likely that this versatile, non-proteinogenic amino acid will continue to find new and innovative applications, solidifying its place in the annals of chemical and biomedical research.

References

- Greengard, O., Yoss, M. S., & DelValle, J. A. (1976).

-

Wikipedia. (2023). α-Methylphenylalanine. Retrieved from [Link]

-

PubChem. (n.d.). L-alpha-methylphenylalanine. Retrieved from [Link]

-

Wikipedia. (2023). Phenylalanine. Retrieved from [Link]

- Hughes, J. V., & Johnson, T. C. (1977). The effect of alpha-methylphenylalanine and phenylalanine on brain polyribosomes and protein synthesis. Biochimica et Biophysica Acta (BBA) - Nucleic Acids and Protein Synthesis, 475(3), 435-445.

- Huether, G., & Neuhoff, V. (1981). Use of alpha-methylphenylalanine for studies of brain development in experimental phenylketonuria. Journal of Inherited Metabolic Disease, 4(2), 67-68.

- Mzengeza, S., Venkatachalam, T. K., & Diksic, M. (2000). Stereospecific synthesis of alpha-methylated amino acids. Amino acids, 18(1), 81–88.

-

Mzengeza, S., Venkatachalam, T. K., & Diksic, M. (2000). Stereospecific synthesis of α-methylated amino acids. Amino Acids, 18(1), 81–88. Retrieved from [Link]

- Asian Journal of Chemistry. (2012). Synthesis of N-Methyl L-Phenylalanine for Total Synthesis of Pepticinnamin E. Asian Journal of Chemistry, 24(1), 319-322*.

-

Master Organic Chemistry. (2019). Introduction to Peptide Synthesis. Retrieved from [Link]

- Contente, M. L., & Molla, G. (2020). Advances in Enzymatic Synthesis of D-Amino Acids. International Journal of Molecular Sciences, 21(15), 5392.

Sources

- 1. Use of alpha-methylphenylalanine for studies of brain development in experimental phenylketonuria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Stereospecific synthesis of alpha-methylated amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Comparison of alpha-methylphenylalanine and p-chlorophenylalanine as inducers of chronic hyperphenylalaninaemia in developing rats - PMC [pmc.ncbi.nlm.nih.gov]

- 6. α-Methylphenylalanine - Wikipedia [en.wikipedia.org]

- 7. Effect of alpha-methylphenylalanine and phenylalanine on brain polyribosomes and protein synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. asianpubs.org [asianpubs.org]

A Spectroscopic Guide to (2R)-2-amino-2-phenylpropanoic Acid: Elucidating Structure Through NMR, IR, and MS

Introduction

(2R)-2-amino-2-phenylpropanoic acid, a non-proteinogenic α,α-disubstituted amino acid, represents a class of compounds with significant interest in medicinal chemistry and drug development. Its structural rigidity and chiral nature make it a valuable building block for peptides with constrained conformations, potentially leading to enhanced biological activity and stability. A thorough understanding of its three-dimensional structure and electronic properties is paramount for its effective application. This technical guide provides an in-depth analysis of the key spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—used to characterize this compound. We will delve into the theoretical underpinnings of each technique, provide field-proven experimental protocols, and offer a detailed interpretation of the spectral data, thereby providing a comprehensive spectroscopic profile of this important molecule.

Molecular Structure and Spectroscopic Overview

The structure of this compound, with its chiral quaternary α-carbon, presents a unique spectroscopic fingerprint. The phenyl ring, the carboxylic acid, the amine group, and the methyl group all contribute distinct signals in NMR, IR, and MS analyses.

Figure 1: 2D structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide critical information about its structure.

¹H NMR Spectroscopy

Experimental Protocol:

A standard approach for acquiring the ¹H NMR spectrum of an amino acid like this compound involves dissolving the sample in a deuterated solvent, typically deuterium oxide (D₂O) or dimethyl sulfoxide-d₆ (DMSO-d₆). The choice of solvent is critical as the acidic proton of the carboxylic acid and the protons of the amino group are exchangeable and may not be observed in D₂O.

-

Sample Preparation: Dissolve 5-10 mg of this compound in 0.5-0.7 mL of D₂O or DMSO-d₆.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion.

-

Data Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

Predicted ¹H NMR Data and Interpretation:

| Proton(s) | Predicted Chemical Shift (δ) in D₂O (ppm) | Multiplicity | Integration |

| Phenyl-H | 7.3 - 7.5 | Multiplet | 5H |

| Methyl-H (CH₃) | ~1.7 | Singlet | 3H |

| Amino-H (NH₂) | Variable (exchangeable) | Broad Singlet | 2H |

| Carboxyl-H (COOH) | Variable (exchangeable) | Broad Singlet | 1H |

Causality Behind Predictions:

-

Phenyl Protons: The aromatic protons of the phenyl group are expected to resonate in the downfield region (7.3-7.5 ppm) due to the deshielding effect of the ring current. They will likely appear as a complex multiplet.

-

Methyl Protons: The three protons of the methyl group are chemically equivalent and are attached to a quaternary carbon, so they will appear as a singlet. Its chemical shift around 1.7 ppm is influenced by its proximity to the deshielding phenyl and carboxyl groups.

-

Amine and Carboxyl Protons: The signals for the NH₂ and COOH protons are often broad and their chemical shifts are highly dependent on the solvent, concentration, and temperature due to hydrogen bonding and chemical exchange. In D₂O, these protons will exchange with deuterium and their signals will disappear.

Figure 2: Workflow for ¹H NMR analysis.

¹³C NMR Spectroscopy

Experimental Protocol:

The ¹³C NMR spectrum is typically acquired using similar sample preparation as for ¹H NMR.

-

Sample Preparation: A slightly more concentrated sample (15-20 mg in 0.5-0.7 mL of solvent) is often beneficial for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.

-

Instrumentation: A high-field NMR spectrometer is used.

-

Data Acquisition: A proton-decoupled ¹³C NMR experiment is performed to simplify the spectrum to single lines for each unique carbon atom. A sufficient number of scans is crucial to obtain a good signal-to-noise ratio.

¹³C NMR Data and Interpretation:

Publicly available data for 2-amino-2-phenylpropanoic acid provides insight into its ¹³C NMR spectrum.[2]

| Carbon | Observed Chemical Shift (δ) (ppm) |

| Carboxyl (C=O) | ~175-180 |

| Phenyl (C-ipso) | ~140-145 |

| Phenyl (C-ortho, C-meta, C-para) | ~125-130 |

| Alpha-Carbon (Cα) | ~60-65 |

| Methyl (CH₃) | ~20-25 |

Interpretation of the Spectrum:

-

Carboxyl Carbon: The carbonyl carbon of the carboxylic acid is the most deshielded carbon and appears at the lowest field (~175-180 ppm).

-

Phenyl Carbons: The aromatic carbons resonate in the range of 125-145 ppm. The ipso-carbon (the one attached to the α-carbon) is typically at a slightly different chemical shift than the other aromatic carbons.

-

Alpha-Carbon: The chiral quaternary α-carbon is found in the region of 60-65 ppm, influenced by the attached nitrogen, phenyl, and carboxyl groups.

-

Methyl Carbon: The methyl carbon is the most shielded carbon and appears at the highest field (~20-25 ppm).

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol:

For a solid sample like this compound, the most common methods for IR analysis are preparing a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.

-

KBr Pellet Method:

-

ATR Method:

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply pressure to ensure good contact between the sample and the crystal.

-

Acquire the spectrum.

-

FTIR Spectral Data and Interpretation:

The IR spectrum of this compound is expected to show characteristic absorption bands for its functional groups.[2]

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| 3400-3200 (broad) | N-H stretching | Amino (NH₂) |

| 3300-2500 (very broad) | O-H stretching | Carboxylic acid (COOH) |

| ~3030 | C-H stretching | Aromatic (Phenyl) |

| ~2950 | C-H stretching | Aliphatic (Methyl) |

| ~1700 | C=O stretching | Carboxylic acid (C=O) |

| ~1600, ~1450 | C=C stretching | Aromatic (Phenyl) |

| ~1550 | N-H bending | Amino (NH₂) |

| ~1400 | O-H bending | Carboxylic acid (COOH) |

| ~750, ~700 | C-H out-of-plane bending | Monosubstituted Phenyl |

Key Spectral Features:

-

The broad absorption in the 3400-2500 cm⁻¹ region is characteristic of the O-H stretch of a carboxylic acid, often overlapping with the N-H stretching of the amino group.

-

A strong, sharp peak around 1700 cm⁻¹ is indicative of the carbonyl (C=O) stretch of the carboxylic acid.

-

The absorptions in the 1600-1450 cm⁻¹ region are due to the carbon-carbon double bond stretching vibrations within the phenyl ring.

-

The bands around 750 cm⁻¹ and 700 cm⁻¹ are characteristic of a monosubstituted benzene ring.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and the fragmentation pattern of a compound, which can be used for structural elucidation.

Experimental Protocol:

For a relatively non-volatile compound like an amino acid, Gas Chromatography-Mass Spectrometry (GC-MS) often requires derivatization to increase volatility.[4][5]

-

Derivatization: The amino acid is typically converted to a more volatile ester, for example, by reaction with an alcohol in the presence of an acid catalyst.

-

GC Separation: The derivatized sample is injected into a gas chromatograph, where it is vaporized and separated from other components based on its boiling point and interaction with the column's stationary phase.

-

MS Analysis: The separated components enter the mass spectrometer, where they are ionized (commonly by electron impact, EI), and the resulting ions are separated based on their m/z ratio.

Mass Spectrum Data and Interpretation:

The mass spectrum of this compound is expected to show a molecular ion peak and several characteristic fragment ions.[2]

| m/z | Proposed Fragment | Interpretation |

| 165 | [M]⁺ | Molecular Ion |

| 120 | [M - COOH]⁺ | Loss of the carboxyl group |

| 104 | [C₈H₈]⁺ | A fragment of the phenyl group |

| 77 | [C₆H₅]⁺ | Phenyl cation |

| 42 | [C₂H₄N]⁺ | A fragment from the amino and methyl groups |

Fragmentation Pattern Analysis:

The fragmentation of α-amino acids in mass spectrometry often involves the loss of the carboxylic acid group as a primary fragmentation pathway.[6] The presence of the phenyl group leads to characteristic aromatic fragments.

Figure 3: Proposed mass spectrometry fragmentation pathway.

Conclusion

The spectroscopic techniques of NMR, IR, and MS provide a complementary and comprehensive picture of the structure of this compound. ¹H and ¹³C NMR confirm the carbon-hydrogen framework, IR spectroscopy identifies the key functional groups, and mass spectrometry determines the molecular weight and provides insights into the molecule's fragmentation. The data and interpretations presented in this guide serve as a valuable resource for researchers and scientists working with this and similar non-proteinogenic amino acids, aiding in their identification, characterization, and application in the development of novel therapeutics.

References

-

PubChem. 2-Amino-2-phenylpropanoic acid. National Center for Biotechnology Information. [Link]

-

NMR-Bio. NMR sample preparation guidelines. [Link]

-

University of California, Irvine. Sample preparation for FT-IR. [Link]

-

Human Metabolome Database. 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0002210). [Link]

-

Szyperski, T., et al. (2002). NMR data collection and analysis protocol for high-throughput protein structure determination. Proceedings of the National Academy of Sciences, 99(12), 8009-8014. [Link]

-

Drawell. Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. [Link]

-

Nandiyanto, A. B. D., et al. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology, 4(1), 97-118. [Link]

-

ResearchGate. Ionization (MS 1) and fragmentation (MS 2) of each amino acid in tandem... [Link]

-

Han, J., & Lee, J. S. (2015). Quality Control in Targeted GC–MS for Amino Acid-OMICS. International journal of molecular sciences, 16(4), 7947–7960. [Link]

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

-

Doc Brown's Chemistry. mass spectrum of propanoic acid C3H6O2 CH3CH2COOH fragmentation pattern of m/z m/e ions for analysis and identification of propionic acid image diagram. [Link]

-

Advanced Organic Chemistry. 13C NMR spectrum of 2-methylpropanoic acid. [Link]

-

Wikipedia. Nuclear magnetic resonance spectroscopy of proteins. [Link]

-

ResearchGate. 1 H NMR spectra of 2-amino-2 0... [Link]

-

Duke University. Introduction to NMR spectroscopy of proteins. [Link]

-

MDPI. 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. [Link]

-

ResearchGate. FTIR spectra of (a) the amino acid/peptide systems that formed... [Link]

-

PubChem. (2S)-2-amino-2-phenylpropanoic acid. [Link]

-

Wiley-VCH. Mass Spectrometry of Amino Acids and Proteins. [Link]

-

ATB. L-Phenylglycine. [Link]

-

University of Wisconsin-Madison. Identifying amino acids in protein NMR spectra. [Link]

- Nandiyanto, A. B. D., et al. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology, 4(1), 97-118.

-

ResearchGate. Ionization (MS 1) and fragmentation (MS 2) of each amino acid in tandem... [Link]

Sources

- 1. hmdb.ca [hmdb.ca]

- 2. 2-Amino-2-phenylpropanoic acid | C9H11NO2 | CID 31722 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. drawellanalytical.com [drawellanalytical.com]

- 4. 氨基酸衍生化和GC-MS分析 [sigmaaldrich.com]

- 5. Quality Control in Targeted GC-MS for Amino Acid-OMICS - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Theoretical Properties of (2R)-2-amino-2-phenylpropanoic Acid

Foreword

(2R)-2-amino-2-phenylpropanoic acid, a non-proteinogenic α-amino acid, presents a compelling case study in the field of medicinal chemistry and drug development. As a chiral building block, its unique stereochemistry and the presence of a methyl group at the α-carbon introduce significant conformational constraints and electronic modifications compared to its parent compound, phenylglycine. These structural nuances are pivotal in defining its interactions with biological targets, making a thorough understanding of its theoretical properties essential for its rational application in drug design. This guide aims to provide researchers, scientists, and drug development professionals with a comprehensive overview of the core theoretical and physicochemical properties of this compound, grounded in established scientific principles and supported by available experimental data.

Molecular Structure and Physicochemical Properties

This compound, also known as (R)-α-methylphenylglycine, is characterized by a central chiral carbon atom bonded to an amino group, a carboxylic acid group, a phenyl ring, and a methyl group.

| Property | Value | Source |

| Molecular Formula | C₉H₁₁NO₂ | [1] |

| Molecular Weight | 165.19 g/mol | [1] |

| IUPAC Name | This compound | |

| Synonyms | (R)-α-Methylphenylglycine, (R)-2-Amino-2-phenylpropionic acid | |

| Predicted XLogP3 | -1.5 | [1] |

| Hydrogen Bond Donor Count | 2 | [1] |

| Hydrogen Bond Acceptor Count | 3 | [1] |

| Rotatable Bond Count | 2 | [1] |

Theoretical Conformational Analysis

The conformational landscape of this compound is critical to its biological activity. The presence of the α-methyl group significantly restricts the rotational freedom around the Cα-N and Cα-C bonds compared to phenylglycine. This steric hindrance influences the accessible Ramachandran space, favoring specific backbone dihedral angles (φ and ψ) when incorporated into a peptide chain.

Caption: Key structural features and interactions.

Spectroscopic Properties

Spectroscopic data provides empirical validation of the theoretical structural models. While specific spectra for the pure (2R)-enantiomer are not widely published, data for the racemic mixture of 2-amino-2-phenylpropanoic acid is available.

Infrared (IR) Spectroscopy

The IR spectrum of 2-amino-2-phenylpropanoic acid is expected to show characteristic absorption bands for the functional groups present.

-

N-H stretching: Around 3000-3300 cm⁻¹ (from the amino group)

-

O-H stretching: A broad band around 2500-3300 cm⁻¹ (from the carboxylic acid)

-

C=O stretching: Around 1700-1725 cm⁻¹ (from the carboxylic acid)

-

C-H stretching (aromatic): Around 3000-3100 cm⁻¹

-

C-H stretching (aliphatic): Around 2850-3000 cm⁻¹

-

C=C stretching (aromatic): Peaks in the 1450-1600 cm⁻¹ region

An available FTIR spectrum for the racemic mixture confirms these general features.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum would provide information on the chemical environment of the hydrogen atoms. Expected signals include:

-

Aromatic protons (phenyl group): ~7.2-7.5 ppm

-

NH₂ protons: A broad singlet, chemical shift dependent on solvent and concentration.

-

CH₃ protons: A singlet around 1.5 ppm.

-

COOH proton: A broad singlet, typically downfield (>10 ppm).

-

-

¹³C NMR: The carbon NMR spectrum for the racemic mixture shows distinct signals for the different carbon atoms.[1] The chiral center (Cα) would appear as a single resonance, as would the methyl carbon, the carboxylic carbon, and the carbons of the phenyl ring.

Mass Spectrometry (MS)

The mass spectrum of 2-amino-2-phenylpropanoic acid would show a molecular ion peak corresponding to its molecular weight (165.19 g/mol ).[1] Fragmentation patterns would likely involve the loss of the carboxyl group, the amino group, and cleavage of the phenyl ring.

Synthesis and Chiral Resolution

The preparation of enantiomerically pure this compound is a critical step for its application in stereospecific synthesis and drug development. Two primary strategies are employed: asymmetric synthesis and chiral resolution of a racemic mixture.

Asymmetric Synthesis

Asymmetric synthesis aims to create the desired enantiomer directly. While a specific protocol for this compound is not detailed in the available literature, methods for similar α-methylated amino acids can be adapted. One such approach involves the diastereoselective alkylation of a chiral glycine enolate equivalent. For instance, the synthesis of S(-)-2-amino-2-methyl-3-phenylpropanoic acid has been achieved through the asymmetric C-alkylation of a Ni(II) complex of a Schiff base of alanine with a chiral auxiliary.[3]

Caption: Generalized Asymmetric Synthesis Workflow.

Chiral Resolution

Chiral resolution involves the separation of a racemic mixture of 2-amino-2-phenylpropanoic acid. Common methods include:

-

Diastereomeric Salt Formation: The racemic amino acid is reacted with a chiral resolving agent (e.g., a chiral acid or base) to form diastereomeric salts.[4] These salts have different physical properties, such as solubility, allowing for their separation by fractional crystallization.[4] The desired enantiomer is then recovered by removing the resolving agent.[4]

-

Enzymatic Resolution: Enzymes can selectively catalyze a reaction with one enantiomer of the racemic mixture, leaving the other enantiomer unreacted and thus allowing for separation.

-

Chiral Chromatography: The racemic mixture is passed through a chiral stationary phase (CSP) in a high-performance liquid chromatography (HPLC) system. The two enantiomers interact differently with the CSP, leading to different retention times and enabling their separation.

Potential Applications in Drug Development

α-Methylated α-amino acids like this compound are valuable in drug design for several reasons:

-

Conformational Constraint: The α-methyl group restricts the conformational flexibility of peptides, which can lead to a more defined three-dimensional structure. This can enhance binding affinity and selectivity for a biological target. α,α-disubstituted α-amino acids are known modifiers of peptide conformation.[5]

-

Increased Proteolytic Stability: The steric hindrance provided by the α-methyl group can protect the adjacent peptide bond from enzymatic cleavage, thereby increasing the in vivo half-life of peptide-based drugs.[6]

-

Bioisosteric Replacement: This amino acid can serve as a bioisostere for natural amino acids in peptidomimetics, potentially leading to improved pharmacological properties.

A related compound, S(-)-2-amino-2-methyl-3-phenylpropanoic acid, has demonstrated anti-inflammatory and antinociceptive activities with lower gastrointestinal toxicity compared to a known NSAID, suggesting potential therapeutic applications for this class of compounds.[7]

Caption: Role in Drug Discovery.

Conclusion

This compound represents a valuable molecular scaffold for the development of novel therapeutics. Its inherent chirality and the conformational constraints imposed by the α-methyl group provide a powerful tool for medicinal chemists to fine-tune the properties of drug candidates. While a significant body of theoretical and experimental data on this specific enantiomer is yet to be established in publicly accessible literature, the principles derived from related compounds offer a solid foundation for its exploration. Further computational modeling, detailed spectroscopic analysis of the pure enantiomer, and exploration of its biological activities are warranted to fully unlock the therapeutic potential of this intriguing molecule.

References

-

PubChem. (n.d.). 2-Amino-2-phenylpropanoic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). (2S)-2-amino-2-phenylpropanoic acid. National Center for Biotechnology Information. Retrieved from [Link]

- Balasanyan, M. G., Zhamharyan, A. G., et al. (2019). Synthesis and Pharmacological Activity of S(-)-2-Amino-2-Methyl-3-Phenylpropanoic Acid. Pharmaceutical Chemistry Journal, 53(7), 620–624.

-

Exposome-Explorer. (n.d.). 2-Phenylpropanoic acid (Compound). Retrieved from [Link]

- Saghyan, A. S., & Langer, P. (2016). Asymmetric Synthesis of Non-Proteinogenic Amino Acids. Wiley-VCH.

- de la Torre, B. G., & Andreu, D. (2024). Challenges and recent advancements in the synthesis of α,α-disubstituted α-amino acids.

- Clayden, J., & Moran, W. J. (2006). α-Methyl phenylglycines by asymmetric α-arylation of alanine and their effect on the conformational preference of helical Aib foldamers. Organic & biomolecular chemistry, 4(19), 3562–3570.

- Damodharan, L., Mohanraja, K., Kotha, S., Durani, S., & Pattabhi, V. (2001). Conformational effects of C(alpha,alpha)-dipropargylglycine as a constrained residue. Biopolymers, 59(5), 330–338.

- Najera, C., & Yus, M. (2007). Approaches to the Asymmetric Synthesis of Unusual Amino Acids. In Topics in Current Chemistry (Vol. 279). Springer.

- Kim, H. M., Han, K. Y., Park, J., Kim, S. K., & Kim, Z. H. (2008). Conformational study of jet-cooled L-phenylglycine. The Journal of chemical physics, 128(18), 184313.

-

ResearchGate. (n.d.). ¹H NMR spectra of 2-amino-2.... Retrieved from [Link]

- An, G., et al. (2020). Incorporation of α-Methylated Amino Acids into Apolipoprotein A-I Mimetic Peptides Improves their Helicity and Cholesterol Efflux Potential. Journal of medicinal chemistry, 63(6), 3123–3133.

- Gao, W., Han, J., Greaves, S., & Harrity, J. P. A. (2023). Asymmetric Synthesis of Functionalizable Type II β-Turn-Inducing α-Amino Acid Building Blocks. Organic Letters, 25(35), 6555–6559.

- Improta, R., Barone, V., & Pischel, U. (2007). Intrinsic conformational characteristics of alpha,alpha-diphenylglycine. The journal of physical chemistry. B, 111(13), 3515–3524.

-

Wikipedia. (n.d.). Chiral resolution. Retrieved from [Link]

Sources

- 1. Methyl phenylglycine | C9H11NO2 | CID 117324 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. High-Yield Synthesis of Enantiopure 1,2-Amino Alcohols from l-Phenylalanine via Linear and Divergent Enzymatic Cascades - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Chiral resolution - Wikipedia [en.wikipedia.org]

- 5. Challenges and recent advancements in the synthesis of α,α-disubstituted α-amino acids - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Incorporation of α-Methylated Amino Acids into Apolipoprotein A-I Mimetic Peptides Improves their Helicity and Cholesterol Efflux Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Chirality and Stereochemistry of 2-Amino-2-Phenylpropanoic Acid

This guide provides a comprehensive technical overview of the chirality and stereochemistry of 2-amino-2-phenylpropanoic acid, a non-proteinogenic α-amino acid of significant interest in pharmaceutical and chemical research. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into its stereochemical properties, synthesis, resolution, and analysis.

Introduction to the Stereochemistry of 2-Amino-2-Phenylpropanoic Acid

2-Amino-2-phenylpropanoic acid, also known as α-methyl-α-phenylglycine, possesses a chiral center at the α-carbon. This carbon atom is bonded to four different substituents: an amino group (-NH₂), a carboxyl group (-COOH), a phenyl group (-C₆H₅), and a methyl group (-CH₃).[1] Due to this asymmetry, the molecule is not superimposable on its mirror image, leading to the existence of two enantiomers: (S)-2-amino-2-phenylpropanoic acid and (R)-2-amino-2-phenylpropanoic acid.[2]

The distinct three-dimensional arrangement of these enantiomers results in identical physical properties such as melting point and solubility in achiral solvents, but different interactions with plane-polarized light (optical activity) and other chiral molecules. This differential interaction is of paramount importance in pharmacology, as the physiological activity of each enantiomer can vary significantly.

| Property | (S)-2-amino-2-phenylpropanoic acid | (R)-2-amino-2-phenylpropanoic acid | Racemic 2-amino-2-phenylpropanoic acid |

| IUPAC Name | (2S)-2-amino-2-phenylpropanoic acid[2] | (2R)-2-amino-2-phenylpropanoic acid | (RS)-2-amino-2-phenylpropanoic acid[1] |

| Molecular Formula | C₉H₁₁NO₂[1][2] | C₉H₁₁NO₂ | C₉H₁₁NO₂[1] |

| Molecular Weight | 165.19 g/mol [1][2] | 165.19 g/mol | 165.19 g/mol [1] |

| Chirality | Chiral[3][4][5] | Chiral | Racemic mixture |

| Optical Activity | Levorotatory (-) or Dextrorotatory (+) | Opposite rotation to (S)-enantiomer | Optically inactive[3] |

Stereoselective Synthesis and Chiral Resolution

The preparation of enantiomerically pure 2-amino-2-phenylpropanoic acid is a critical step for its application in chiral synthesis and drug development. Two primary strategies are employed: asymmetric synthesis and chiral resolution of a racemic mixture.

Asymmetric Synthesis

Asymmetric synthesis aims to create a specific enantiomer directly. This can be achieved through various methods, including the use of chiral auxiliaries, chiral catalysts, or enzyme-catalyzed reactions.[6][7][8][9][10] A prominent example is the asymmetric Strecker synthesis, where a chiral amine or a chiral catalyst is used to induce stereoselectivity in the addition of cyanide to an imine precursor.[11]

Conceptual Workflow for Asymmetric Strecker Synthesis:

Caption: Asymmetric Strecker Synthesis Workflow.

The choice of the chiral auxiliary is crucial as it dictates the stereochemical outcome of the reaction. The auxiliary is typically removed in a subsequent step to yield the desired enantiomerically enriched amino acid.

Chiral Resolution

Chiral resolution involves the separation of a racemic mixture into its constituent enantiomers. Common methods include:

-

Classical Resolution via Diastereomeric Salt Formation: This technique involves reacting the racemic amino acid with a chiral resolving agent (a chiral acid or base) to form a pair of diastereomeric salts. These diastereomers exhibit different physical properties, such as solubility, allowing for their separation by fractional crystallization. The resolved diastereomeric salts are then treated with an acid or base to regenerate the pure enantiomers of the amino acid.

-

Enzymatic Resolution: Enzymes often exhibit high stereoselectivity. For instance, an acylase can selectively hydrolyze the N-acylated derivative of one enantiomer in a racemic mixture, leaving the other acylated enantiomer unreacted. The resulting free amino acid and the unreacted acylated amino acid can then be easily separated.

-

Chiral Chromatography: This is a powerful analytical and preparative technique that utilizes a chiral stationary phase (CSP) to differentially interact with the two enantiomers. The enantiomer that interacts more strongly with the CSP is retained longer on the column, leading to their separation.[12][13][14]

Experimental Protocol: Chiral Resolution via Diastereomeric Salt Formation

-

Salt Formation: Dissolve the racemic 2-amino-2-phenylpropanoic acid in a suitable solvent (e.g., methanol). Add an equimolar amount of a chiral resolving agent (e.g., (R)-(-)-mandelic acid).

-

Fractional Crystallization: Allow the solution to cool slowly to induce crystallization. The salt of one diastereomer will preferentially crystallize due to its lower solubility.

-

Isolation: Collect the crystals by filtration and wash with a small amount of cold solvent.

-

Liberation of the Enantiomer: Dissolve the isolated diastereomeric salt in water and adjust the pH with a base (e.g., NaOH) to precipitate the chiral resolving agent. Filter to remove the resolving agent.

-

Purification: Acidify the filtrate with an acid (e.g., HCl) to precipitate the enantiomerically pure 2-amino-2-phenylpropanoic acid. Collect the product by filtration, wash with cold water, and dry.

-

Analysis: Determine the enantiomeric excess of the product using a suitable analytical technique (see Section 3).

Analytical Techniques for Stereochemical Characterization

Accurate determination of the stereochemical purity of 2-amino-2-phenylpropanoic acid is essential. Several analytical methods are commonly employed.[15][16]

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a widely used method for separating and quantifying enantiomers.[12][13][14] The choice of the chiral stationary phase is critical for achieving good resolution. For amino acids, polysaccharide-based CSPs or crown ether-based CSPs are often effective.

Typical Chiral HPLC Parameters:

| Parameter | Value | Rationale |

| Column | Chiralpak IA or Crownpak CR(+) | Proven efficacy for amino acid enantioseparation. |

| Mobile Phase | Hexane/Ethanol/Trifluoroacetic acid | A polar organic mobile phase is often required for amino acids. TFA is a common additive to improve peak shape. |

| Flow Rate | 1.0 mL/min | Standard analytical flow rate. |

| Detection | UV at 210 nm | The phenyl group provides strong UV absorbance at this wavelength. |

Gas Chromatography (GC) with a Chiral Stationary Phase

For GC analysis, the amino acid must first be derivatized to increase its volatility. This is typically done by esterification of the carboxyl group followed by acylation of the amino group. The resulting derivative is then injected onto a GC column with a chiral stationary phase.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While NMR spectroscopy cannot directly distinguish between enantiomers in an achiral solvent, it can be used in conjunction with chiral derivatizing agents or chiral solvating agents.

-